Delafloxacin

描述

This compound is a Fluoroquinolone Antibacterial.

This compound is a fourth generation fluoroquinolone with expanded activity against gram-positive bacteria as well as atypical pathogens. This compound has been linked to mild ALT elevations during therapy, but has yet to be linked to instances of idiosyncratic acute liver injury with symptoms and jaundice as have been described with other fluoroquinolones.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and is indicated for bacterial disease and skin disease and has 5 investigational indications. This drug has a black box warning from the FDA.

a fluoroquinolone anti-infective agent

structure in first source

See also: this compound Meglumine (active moiety of).

Structure

3D Structure

属性

IUPAC Name |

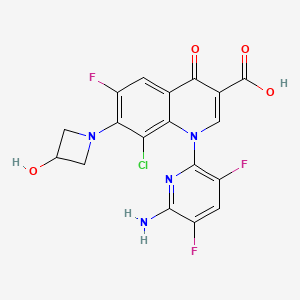

1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDCPNMLZGFQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172331 | |

| Record name | Delafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189279-58-1 | |

| Record name | Delafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189279-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delafloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189279581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Delafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6315412YVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Delafloxacin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delafloxacin is a novel anionic fluoroquinolone demonstrating potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique chemical structure and dual-targeting mechanism of action contribute to its enhanced efficacy and lower potential for resistance development compared to other fluoroquinolones. This technical guide provides an in-depth exploration of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

This compound exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[4][5] Unlike many other fluoroquinolones that exhibit preferential activity against either DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria), this compound demonstrates a balanced, equipotent inhibition of both enzymes in Gram-positive pathogens.[6][7][8] This dual-targeting is a key factor in its potent activity and is believed to contribute to a lower frequency of resistance selection.[9]

The process of inhibition involves the following key steps:

-

Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV create transient double-strand breaks in the bacterial DNA to allow for topological changes, such as supercoiling, decatenation, and unknotting.

-

This compound Binding and Ternary Complex Stabilization: this compound intercalates into the DNA at the site of the break and binds to the enzyme-DNA complex.[10][11] This stabilizes the "cleavage complex," preventing the re-ligation of the broken DNA strands.[12]

-

Inhibition of DNA Synthesis and Cell Death: The stabilized ternary complex blocks the progression of the replication fork and transcription machinery, leading to a cascade of events that ultimately results in bacterial cell death.[4][13]

X-ray crystallography studies of this compound with Streptococcus pneumoniae topoisomerase IV have revealed that two Mg2+-chelated this compound molecules intercalate at the DNA cleavage site in an unusual conformation. This specific binding is thought to enhance its intrinsic target affinity and contribute to its activity against quinolone-resistant bacteria.[10][11][14]

Caption: Dual-targeting mechanism of this compound.

Enhanced Activity in Acidic Environments

A distinguishing feature of this compound is its enhanced bactericidal activity in acidic environments, a condition often found at sites of infection such as skin and soft tissue abscesses.[4][5] Unlike zwitterionic fluoroquinolones, which can become protonated and less active at low pH, this compound is an anionic molecule that remains largely uncharged in acidic conditions. This facilitates its passage across the bacterial cell membrane. Once inside the neutral cytoplasm of the bacterium, this compound becomes ionized, effectively trapping it within the cell and leading to higher intracellular concentrations.

Quantitative In Vitro Activity

This compound demonstrates potent in vitro activity against a wide range of Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and comparator fluoroquinolones against key Gram-positive bacteria. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: this compound Activity against Staphylococcus species

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus (all) | This compound | 0.008 | 0.25 | [15][16] |

| Levofloxacin | >4 | >4 | [6] | |

| Moxifloxacin | 8.0 | 8.0 | [4] | |

| S. aureus (MRSA) | This compound | 0.12 | 0.25-0.5 | [15] |

| Levofloxacin | 8.0 | >16 | [4] | |

| Staphylococcus epidermidis | This compound | 0.094 | 0.38 | [17] |

| Levofloxacin | - | - | ||

| Ofloxacin | - | - | ||

| Moxifloxacin | - | - |

Table 2: this compound Activity against Streptococcus species

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | This compound | 0.008 | 0.015 | [15] |

| Levofloxacin | 1 | 1 | [15] | |

| Moxifloxacin | ≤0.12 | 0.25 | [15] | |

| Streptococcus pyogenes | This compound | 0.016 | 0.03 | [16] |

| Streptococcus agalactiae | This compound | - | - | [9] |

| Viridans Group Streptococci | This compound | 0.015 | 0.06 | [15] |

| Ciprofloxacin | 4 | 2 | [18] | |

| Levofloxacin | - | 1 | [18] |

Table 3: this compound Activity against Enterococcus and other Gram-Positive Species

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Enterococcus faecalis | This compound | 0.06-0.12 | 1 | [15][16] |

| Levofloxacin | - | - | ||

| Enterococcus faecium | This compound | >4 | >4 | [15] |

| Listeria monocytogenes | This compound | ≤0.03 | 0.06 | [10][11] |

| Ciprofloxacin | 0.25 | 1 | [11] | |

| Levofloxacin | 0.25 | 1 | [11] | |

| Corynebacterium spp. | This compound | 0.06 | 2-4 | [1][10][11] |

| Ciprofloxacin | 0.25 | 16 | [10][11] | |

| Levofloxacin | 0.25 | 32 | [10][11] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[6][7][12][15][16][19][20][21][22][23]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include growth control (broth and inoculum) and sterility control (broth only) wells. Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

References

- 1. In Vitro Activity of this compound Against Corynebacterium spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]

- 3. Comparative in vitro activity of this compound and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Susceptibilities of Methicillin-Susceptible and Resistant Staphylococci to Traditional Antibiotics Compared to a Novel Fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound: A Review in Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 11. The in vitro activity of this compound and comparator agents against bacterial pathogens isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Mutant Prevention Concentration as a Measure of Fluoroquinolone Potency against Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative in vitro activity of this compound and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 15. journals.asm.org [journals.asm.org]

- 16. Activity of this compound and Comparator Fluoroquinolones against Multidrug-Resistant Pseudomonas aeruginosa in an In Vitro Cystic Fibrosis Sputum Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of the in vitro activities of this compound and comparators against Staphylococcus epidermidis clinical strains involved in osteoarticular infections: a CRIOGO multicentre retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro Activities of Fluoroquinolones against Antibiotic-Resistant Blood Culture Isolates of Viridans Group Streptococci from across Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. This compound In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. This compound In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

The Anionic Advantage: A Technical Guide to the Unique Chemical Properties of Delafloxacin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the unique chemical properties of anionic fluoroquinolones, with a primary focus on Delafloxacin. We delve into its distinct chemical structure, mechanism of action, and the resulting clinical advantages, particularly its enhanced potency in acidic environments. This document provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Unique Chemical Profile of this compound

This compound (brand name Baxdela) is a fourth-generation fluoroquinolone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1][2][3] Its chemical structure, 1-(6-amino-3,5-difluoro-2-pyridinyl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, distinguishes it from other fluoroquinolones.[4][5] Unlike the zwitterionic nature of most fluoroquinolones, this compound possesses an anionic character due to the lack of a strongly basic group at the C-7 position.[1][5] This unique feature, combined with a heteroaromatic substitution at the N-1 position and a chlorine atom at the C-8 position, contributes to its distinct physicochemical properties and potent antibacterial activity.[5]

Physicochemical Properties

The anionic nature of this compound is a key determinant of its behavior in different physiological environments. Its pKa of approximately 5.4 means that at neutral pH (7.4), it exists predominantly in its anionic form, while in acidic environments (pH 5.5), the uncharged, neutral form becomes more prevalent.[5][6][7] This property is crucial for its enhanced activity in acidic infection sites.

| Property | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin |

| Chemical Structure | Anionic | Zwitterionic | Zwitterionic | Zwitterionic |

| Molecular Formula | C18H12ClF3N4O4 | C17H18FN3O3 | C18H20FN3O4 | C21H24FN3O4 |

| Molecular Weight ( g/mol ) | 440.8[4] | 331.3 | 361.4 | 401.4 |

| pKa | ~5.4[5] | ~6.1, 8.7 | ~6.0, 8.1 | ~6.3, 9.4 |

| Plasma Protein Binding | ~84%[8] | 20-40% | ~30% | ~50% |

| Bioavailability (Oral) | ~58.8%[8] | ~70% | ~99% | ~90% |

Table 1: Comparative Physicochemical Properties of this compound and Other Fluoroquinolones.

Mechanism of Action: Dual Targeting and Enhanced Intracellular Accumulation

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5][9][10] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[8][9] By forming a stable complex with the enzyme-DNA complex, this compound traps the enzymes, leading to double-stranded DNA breaks and subsequent cell death.[10]

A key differentiator for this compound is its balanced, dual-targeting of both DNA gyrase and topoisomerase IV.[5][10] This contrasts with many other fluoroquinolones that show a preference for one enzyme over the other. This dual-targeting is thought to contribute to a lower propensity for the development of bacterial resistance, as mutations in both target enzymes would be required for significant resistance to emerge.[9]

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

Enhanced Activity in Acidic Environments

The anionic nature of this compound is directly linked to its enhanced antibacterial activity in acidic environments, a feature not observed with zwitterionic fluoroquinolones.[5][11] In acidic conditions (e.g., abscesses, biofilms, and within phagocytic cells), the uncharged form of this compound predominates, facilitating its passage across bacterial cell membranes.[5] Once inside the more neutral cytoplasm of the bacterium, this compound reverts to its charged, anionic form, effectively trapping it within the cell and leading to higher intracellular concentrations.[5][12] This results in a significant reduction in the minimum inhibitory concentrations (MICs) of this compound at acidic pH compared to neutral pH.[5][11] Studies have shown a 2- to 32-fold reduction in MICs in acidic environments.[5]

Caption: pH-dependent intracellular accumulation of this compound.

Quantitative Antibacterial Activity

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][13] Its activity is often superior to that of other fluoroquinolones, particularly against Gram-positive organisms.

| Organism | This compound MIC50/90 (μg/mL) | Ciprofloxacin MIC50/90 (μg/mL) | Levofloxacin MIC50/90 (μg/mL) | Moxifloxacin MIC50/90 (μg/mL) |

| Staphylococcus aureus | ||||

| Methicillin-Susceptible (MSSA) | ≤0.004 / 0.03[10] | 0.25 / 0.5 | 0.25 / 0.5 | 0.06 / 0.12 |

| Methicillin-Resistant (MRSA) | 0.06 / 0.25[9] | >2 / >2 | >4 / >4 | 0.5 / 2 |

| Streptococcus pneumoniae | 0.008 / 0.015[14] | 1 / 2 | 1 / 1 | ≤0.12 / 0.25[14] |

| Escherichia coli | 0.06 / 4[14] | ≤0.03 / >2 | 0.06 / >4 | 0.06 / 1 |

| Pseudomonas aeruginosa | 0.25 / >4[15] | 0.25 / >4[15] | 0.5 / >8 | 2 / 8 |

| Enterococcus faecalis | 0.06 / 1[14] | 0.5 / 2 | 1 / 4 | 0.5 / 2 |

Table 2: Comparative In Vitro Activity (MIC50/90) of this compound and Other Fluoroquinolones. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Activity in Acidic vs. Neutral pH

| Organism | pH | This compound MIC (μg/mL) | Moxifloxacin MIC (μg/mL) |

| S. aureus | 7.4 | 0.008 | 0.06 |

| 5.5 | ≤0.001 | 0.25 | |

| E. coli | 7.3 | 8 | 1 |

| 5.0 | 2 | 64 |

Table 3: Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound and Moxifloxacin. [15][16]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the properties of anionic fluoroquinolones like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Protocol: Broth Microdilution Method

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the fluoroquinolone in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

DNA Gyrase and Topoisomerase IV Inhibition Assay

These assays measure the ability of a compound to inhibit the enzymatic activity of DNA gyrase (supercoiling) and topoisomerase IV (decatenation).

Protocol: DNA Gyrase Supercoiling Assay

-

Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and the appropriate buffer.

-

Enzyme and Inhibitor Addition: Add a defined amount of DNA gyrase enzyme to the reaction mixture. For inhibitor testing, add varying concentrations of the fluoroquinolone.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

-

Reaction Termination and Analysis: Stop the reaction by adding a stop buffer containing a DNA loading dye. Analyze the DNA products by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.

Protocol: Topoisomerase IV Decatenation Assay

-

Reaction Mixture: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), ATP, and the appropriate buffer.

-

Enzyme and Inhibitor Addition: Add a defined amount of topoisomerase IV enzyme to the reaction mixture. For inhibitor testing, add varying concentrations of the fluoroquinolone.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the decatenation reaction.

-

Reaction Termination and Analysis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis. The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and a persistence of the catenated kDNA network.

Assessment of Antibacterial Activity in Acidic Environments

This experiment evaluates the effect of pH on the antibacterial potency of the fluoroquinolone.

Protocol: MIC Determination at Different pH

-

Media Preparation: Prepare cation-adjusted Mueller-Hinton broth at different pH values (e.g., pH 7.4, 6.5, and 5.5) using appropriate buffers (e.g., MES for acidic pH, HEPES for neutral pH).

-

MIC Determination: Perform the broth microdilution MIC assay as described in section 4.1, using the broth prepared at different pH values.

-

Comparison: Compare the MIC values obtained at each pH to determine the effect of acidity on the drug's potency.

Biofilm Eradication Assay

This assay determines the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Protocol: MBEC (Minimum Biofilm Eradication Concentration) Assay

-

Biofilm Formation: Grow bacterial biofilms on a 96-peg lid (e.g., Calgary Biofilm Device) by incubating the lid in a 96-well plate containing a bacterial suspension in a suitable growth medium for 24-48 hours.

-

Antibiotic Challenge: Rinse the peg lid with saline to remove planktonic cells. Place the peg lid into a 96-well plate containing serial dilutions of the fluoroquinolone and incubate for a specified period (e.g., 24 hours).

-

Recovery and Viability Assessment: After the antibiotic challenge, rinse the peg lid again and place it in a new 96-well plate containing fresh growth medium. Sonicate the plate to dislodge the biofilm bacteria from the pegs. Incubate the recovery plate for 24 hours.

-

MBEC Determination: The MBEC is the lowest concentration of the antimicrobial agent that prevents the regrowth of bacteria from the treated biofilm, as determined by the absence of turbidity in the recovery plate wells.

Conclusion

This compound represents a significant advancement in the fluoroquinolone class of antibiotics. Its unique anionic chemical structure confers distinct properties, most notably its enhanced bactericidal activity in acidic environments. The balanced dual-targeting of DNA gyrase and topoisomerase IV contributes to its potent activity against a broad spectrum of pathogens, including resistant strains like MRSA, and may reduce the likelihood of resistance development. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the unique advantages of anionic fluoroquinolones. As the challenge of antimicrobial resistance continues to grow, the novel chemical properties of molecules like this compound provide a promising avenue for the development of more effective antibacterial therapies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Agar dilution - Wikipedia [en.wikipedia.org]

- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 6. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. Contrasting effects of acidic pH on the extracellular and intracellular activities of the anti-gram-positive fluoroquinolones moxifloxacin and this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Updated Review on Clinically-Relevant Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Activity of this compound against Contemporary Bacterial Pathogens from the United States and Europe, 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 12. scribd.com [scribd.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. jmilabs.com [jmilabs.com]

- 15. mdpi.com [mdpi.com]

- 16. thesciencenotes.com [thesciencenotes.com]

Delafloxacin's Dual Targeting of DNA Gyrase and Topoisomerase IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delafloxacin is a novel anionic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A key characteristic of this compound is its dual targeting of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination, making them validated targets for antibacterial agents.[4][5] This technical guide provides an in-depth analysis of this compound's binding affinity for these two enzymes, detailing the experimental methodologies used to determine these interactions and the downstream consequences of their inhibition.

This compound's chemical structure, which includes a 3,5-difluoro-2-pyridinyl substituent at the N-1 position and a chlorine atom at the C-8 position, contributes to its potent activity and unique properties, such as enhanced efficacy in acidic environments.[1][5] Unlike many other fluoroquinolones that exhibit a preferential affinity for either DNA gyrase (predominantly in Gram-negative bacteria) or topoisomerase IV (predominantly in Gram-positive bacteria), this compound is reported to have a more balanced and potent inhibitory profile against both enzymes.[2][5] This dual-targeting mechanism is believed to contribute to its broad spectrum of activity and a lower propensity for the development of resistance.[1][6]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

This compound exerts its bactericidal effect by inhibiting the catalytic activity of DNA gyrase and topoisomerase IV. These enzymes modulate DNA topology through a process of transient double-stranded DNA cleavage, strand passage, and subsequent re-ligation. This compound stabilizes the covalent complex formed between the enzyme and the cleaved DNA, known as the cleavage complex.[3][7] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which ultimately triggers a cascade of events culminating in bacterial cell death.[1]

dot

Caption: this compound's mechanism of action.

Target Binding Affinity: Quantitative Analysis

The binding affinity of this compound for DNA gyrase and topoisomerase IV has been evaluated in various bacterial species. While a comprehensive dataset of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound is still emerging in the public literature, existing studies provide valuable insights into its potent and balanced activity.

For Streptococcus pneumoniae, this compound has been shown to trap the cleavage complex of topoisomerase IV approximately 10 to 20 times more efficiently than that of DNA gyrase.[8][9] This suggests a preferential, though not exclusive, targeting of topoisomerase IV in this Gram-positive pathogen.

In contrast, information from the U.S. Food and Drug Administration (FDA) suggests that in Gram-positive organisms like Staphylococcus aureus, this compound inhibits DNA gyrase slightly more than topoisomerase IV, while in Gram-negative organisms such as Escherichia coli, the inhibition is nearly equivalent. This highlights the species-specific nature of this compound's target preference.

The following table summarizes available data and provides context by including IC50 values for other fluoroquinolones against S. aureus enzymes.

| Antibiotic | Target Enzyme | Bacterial Species | IC50 (µg/mL) |

| This compound | DNA Gyrase | S. aureus | Data not available |

| This compound | Topoisomerase IV | S. aureus | Data not available |

| Ciprofloxacin | DNA Gyrase | S. aureus | 12.0 |

| Ciprofloxacin | Topoisomerase IV | S. aureus | 2.12 |

| Levofloxacin | DNA Gyrase | S. aureus | 25.1 |

| Levofloxacin | Topoisomerase IV | S. aureus | 4.45 |

| Moxifloxacin | DNA Gyrase | S. aureus | 1.83 |

| Moxifloxacin | Topoisomerase IV | S. aureus | 3.16 |

Data for ciprofloxacin, levofloxacin, and moxifloxacin are from a study on S. aureus.[10]

Experimental Protocols

The determination of this compound's binding affinity and inhibitory activity against DNA gyrase and topoisomerase IV relies on a variety of biochemical assays. The following are detailed methodologies for key experiments.

DNA Cleavage Assay

This assay measures the ability of this compound to stabilize the enzyme-DNA cleavage complex, resulting in the linearization of plasmid DNA.

Materials:

-

Purified DNA gyrase or topoisomerase IV (subunits A/C and B/E)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage Buffer (e.g., 40 mM Tris-HCl pH 7.5, 6 mM MgCl₂, 10 mM DTT, 200 mM potassium glutamate, 50 µg/mL bovine serum albumin)

-

This compound stock solution

-

Sodium dodecyl sulfate (SDS) solution (e.g., 10%)

-

Proteinase K solution

-

Agarose gel (e.g., 1%)

-

Gel electrophoresis buffer (e.g., TBE or TAE)

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

Prepare reaction mixtures on ice. To each tube, add the cleavage buffer, supercoiled plasmid DNA (e.g., 0.4 µg), and the desired concentration of this compound.

-

Initiate the reaction by adding the reconstituted DNA gyrase or topoisomerase IV enzyme (e.g., 0.45 µg of subunit A/C and 1 µg of subunit B/E).

-

Incubate the reactions at 37°C for 60 minutes.

-

Terminate the reactions by adding SDS to a final concentration of 1% and proteinase K, followed by a further incubation at 37°C for 15-30 minutes to digest the protein.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

The amount of linear DNA is quantified to determine the extent of cleavage complex stabilization.

dot

Caption: Experimental workflow for the DNA cleavage assay.

DNA Supercoiling Inhibition Assay

This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Purified DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Supercoiling Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

This compound stock solution

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, with a tracking dye)

-

Agarose gel and electrophoresis system

Procedure:

-

Prepare reaction mixtures on ice, containing the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the stop solution.

-

Analyze the products by agarose gel electrophoresis to separate relaxed and supercoiled DNA.

-

The inhibition of supercoiling is determined by the reduction in the amount of supercoiled DNA compared to the no-drug control.

ATPase Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of the GyrB subunit of DNA gyrase, which is essential for the supercoiling reaction.

Materials:

-

Purified DNA gyrase

-

Linear or relaxed circular DNA

-

ATPase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 6 mM MgCl₂, 1 mM EDTA)

-

ATP

-

A system to detect ATP hydrolysis (e.g., a coupled enzyme assay with pyruvate kinase and lactate dehydrogenase to monitor NADH oxidation, or a malachite green-based assay to detect inorganic phosphate).

-

This compound stock solution

Procedure:

-

Set up the reaction mixture containing the assay buffer, DNA, and the ATP detection system components.

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding DNA gyrase and ATP.

-

Monitor the rate of ATP hydrolysis over time using a spectrophotometer or plate reader.

-

The inhibitory effect of this compound is determined by the reduction in the rate of ATP hydrolysis.

Signaling Pathways and Downstream Effects

The inhibition of DNA gyrase and topoisomerase IV by this compound leads to the accumulation of double-strand DNA breaks, which is a potent trigger for the bacterial SOS response. This is a global response to DNA damage that involves the induction of a number of genes involved in DNA repair and cell cycle control.

dot

Caption: Downstream effects of this compound action.

If the DNA damage is too extensive to be repaired, the accumulation of double-strand breaks leads to the fragmentation of the bacterial chromosome and ultimately, programmed cell death.

Conclusion

This compound's potent and balanced dual-targeting of DNA gyrase and topoisomerase IV is a cornerstone of its broad-spectrum antibacterial activity and its potential to circumvent resistance mechanisms. The technical methodologies outlined in this guide provide a framework for the continued investigation of this compound's interactions with its targets and for the discovery and development of new topoisomerase inhibitors. Further research to generate a more comprehensive quantitative dataset of this compound's binding affinities across a wider range of clinically relevant bacteria will be invaluable for optimizing its therapeutic use and for understanding the nuances of its target preference.

References

- 1. What is the mechanism of this compound meglumine? [synapse.patsnap.com]

- 2. BAXDELA (this compound) | Mechanism of Action [baxdela.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Updated Review on Clinically-Relevant Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular characterization of fluoroquinolone resistance in invasive clinical isolates of Streptococcus pneumoniae susceptible to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis of topoisomerase targeting by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Delafloxacin: A Technical Guide to its Initial Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delafloxacin is a fourth-generation fluoroquinolone antibiotic distinguished by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Marketed under the trade name Baxdela®, it has been approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP). This technical guide provides an in-depth exploration of the initial synthesis and discovery of this compound, offering detailed experimental protocols, quantitative data from early studies, and a timeline of its development. This compound was initially known by several development codes, including WQ-3034 by Wakunaga Pharmaceutical, and later as ABT-492 by Abbott Laboratories and RX-3341 by Rib-X Pharmaceuticals (which became Melinta Therapeutics).[1]

Initial Synthesis of this compound (ABT-492)

The initial large-scale synthesis of this compound, then identified as ABT-492, was notably detailed by researchers at Abbott Laboratories. The synthesis is a multi-step process commencing from 2,4,5-trifluorobenzoic acid. A key innovation in this synthesis was the chemoselective chlorination at the 8-position of a highly functionalized quinolone core.

Synthetic Pathway Overview

The following diagram outlines the key steps in the initial synthesis of this compound as developed by Abbott Laboratories.

Experimental Protocol: Synthesis of this compound (ABT-492)

The following protocol is a summary of the key steps described in the publication by Abbott Laboratories.

Step 1: Formation of the Quinolone Core

-

Acyl Chloride Formation: 2,4,5-Trifluorobenzoic acid is reacted with thionyl chloride in an appropriate solvent such as toluene to form the corresponding acyl chloride.

-

Condensation: The acyl chloride is then condensed with diethyl malonate in the presence of a base.

-

Cyclization: A Lewis acid-promoted cyclization is employed to form the quinolone heterocyclic core. This sequence can be performed in a one-pot, three-step process.

Step 2: Functionalization of the Quinolone Core

-

Coupling Reaction: The quinolone core is coupled with 6-amino-3,5-difluoro-2-pyridone.

-

Nucleophilic Aromatic Substitution: The resulting intermediate undergoes a nucleophilic aromatic substitution reaction with a protected form of 3-hydroxyazetidine.

Step 3: Selective Chlorination

-

Chlorination: A novel and critical step involves the chemoselective chlorination at the 8-position of the highly elaborated quinolone intermediate using N-chlorosuccinimide (NCS).

Step 4: Final Deprotection

-

Deprotection: The protecting group on the 3-hydroxyazetidine moiety is removed to yield the final product, this compound.

Discovery and Early Development

This compound was first synthesized by Wakunaga Pharmaceutical Co., Ltd. in Japan, where it was identified as WQ-3034. Subsequently, it was licensed to Abbott Laboratories for further development and was designated as ABT-492. Later, Rib-X Pharmaceuticals (which became Melinta Therapeutics) acquired the compound and continued its development under the code RX-3341.

Discovery Timeline and Lead Optimization

The discovery of this compound emerged from research programs focused on developing new fluoroquinolones with potent activity against resistant bacterial strains.

While specific details of the initial screening funnel are proprietary, the selection of this compound was driven by its potent in vitro activity against a broad range of pathogens, including those resistant to other fluoroquinolones. The lead optimization process likely focused on enhancing its activity against Gram-positive bacteria, improving its pharmacokinetic profile, and minimizing potential side effects.

Early In Vitro Antibacterial Activity

Early in vitro studies of this compound (then ABT-492) demonstrated its potent antibacterial activity. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's efficacy.

Experimental Protocol: MIC Determination

The in vitro antibacterial activity of this compound was typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains: A diverse panel of clinical isolates of Gram-positive and Gram-negative bacteria were used.

-

Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

-

Drug Dilution: this compound and comparator antibiotics were serially diluted in cation-adjusted Mueller-Hinton broth.

-

Incubation: The microdilution trays were inoculated with the bacterial suspensions and incubated at 35°C for 16-20 hours.

-

MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Summary of Early In Vitro Activity of this compound (ABT-492)

The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound against various bacterial species from early studies.

| Bacterial Species | Number of Isolates | This compound MIC50 (μg/mL) | This compound MIC90 (μg/mL) |

| Staphylococcus aureus (MSSA) | Varies by study | 0.004 - 0.008 | 0.008 - 0.015 |

| Staphylococcus aureus (MRSA) | Varies by study | 0.06 - 0.12 | 0.25 - 0.5 |

| Streptococcus pneumoniae | Varies by study | ≤0.008 - 0.015 | 0.015 - 0.03 |

| Haemophilus influenzae | Varies by study | ≤0.004 - 0.008 | ≤0.004 - 0.015 |

| Escherichia coli | Varies by study | 0.06 - 0.12 | 0.25 - 1 |

| Pseudomonas aeruginosa | Varies by study | 0.25 - 0.5 | 2 - 4 |

| Klebsiella pneumoniae | Varies by study | 0.12 - 0.25 | 0.5 - 1 |

Preclinical Pharmacokinetics and Pharmacodynamics

Preclinical studies in animal models provided essential information on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, guiding dose selection for clinical trials.

Experimental Protocol: Murine Lung Infection Model

A common preclinical model to evaluate the efficacy of antibiotics for pneumonia is the neutropenic murine lung infection model.

-

Animal Model: Mice are rendered neutropenic by treatment with cyclophosphamide.

-

Infection: Mice are infected intranasally with a standardized inoculum of a respiratory pathogen (e.g., Streptococcus pneumoniae or Staphylococcus aureus).

-

Drug Administration: this compound is administered at various doses and dosing intervals.

-

Sample Collection: At specified time points, blood and lung tissue are collected to determine drug concentrations (pharmacokinetics) and bacterial burden (pharmacodynamics).

-

Data Analysis: The relationship between a PK/PD index (e.g., the ratio of the 24-hour area under the free drug concentration-time curve to the MIC, or fAUC/MIC) and the change in bacterial density is determined.

Summary of Preclinical Pharmacokinetic and Pharmacodynamic Parameters of this compound

| Parameter | Value | Animal Model |

| Pharmacokinetics | ||

| Oral Bioavailability | ~59% | Human |

| Protein Binding | ~84% | Human |

| Half-life (t1/2) | ~3.7 hours (single dose) | Human |

| Pharmacodynamics (fAUC/MIC Targets for 1-log10 CFU reduction) | ||

| S. pneumoniae | 31.8 | Murine Lung Model |

| S. aureus (MRSA) | 24.7 | Murine Lung Model |

| K. pneumoniae | 9.6 | Murine Lung Model |

Conclusion

The initial synthesis and discovery of this compound represent a significant advancement in the development of fluoroquinolone antibiotics. The innovative synthetic route developed by Abbott Laboratories enabled the efficient production of this complex molecule. The discovery process, originating at Wakunaga Pharmaceutical, successfully identified a compound with a potent and broad spectrum of antibacterial activity, particularly against challenging Gram-positive pathogens. The early in vitro and preclinical in vivo data provided a strong foundation for the successful clinical development and eventual approval of this compound as a valuable therapeutic option for bacterial infections. This technical guide has provided a comprehensive overview of these foundational aspects of this compound's journey from the laboratory to the clinic.

References

Delafloxacin's In Vitro Bactericidal and Bacteriostatic Profile: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro bactericidal and bacteriostatic properties of Delafloxacin, a novel anionic fluoroquinolone. This compound distinguishes itself through its potent activity against a broad spectrum of pathogens, including challenging methicillin-resistant Staphylococcus aureus (MRSA), and its efficacy in acidic environments often characteristic of infection sites.[1][2][3] This document summarizes key quantitative data, details common experimental methodologies, and visualizes workflows to offer a comprehensive resource for the scientific community.

Core Attributes of this compound

This compound exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[3][4][5] This balanced affinity is believed to contribute to a reduced potential for the development of resistance.[3][5] A notable characteristic of this compound is its anionic nature, which enhances its potency in acidic conditions.[1][3]

Quantitative In Vitro Activity

The in vitro potency of this compound is demonstrated by its low Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a wide array of clinically relevant bacteria.

Gram-Positive Bacteria

This compound demonstrates robust activity against Gram-positive organisms, including strains resistant to other fluoroquinolones.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) | Notes |

| Staphylococcus aureus (all) | ≤0.008 | 0.25 | Potent activity against both MRSA and MSSA.[6][7] | |

| Staphylococcus aureus (MRSA) | 0.12 | 0.25 | 0.008 - 8 | Includes levofloxacin-susceptible and -resistant strains.[6][8] |

| Coagulase-Negative Staphylococci | 0.06 | 0.5 | [8] | |

| Streptococcus pneumoniae | 0.008 | 0.015 | Highly potent, including against levofloxacin-resistant isolates.[1][9] | |

| Beta-hemolytic Streptococci | 0.03 | [8] | ||

| Viridans group Streptococci | 0.03 | [8] | ||

| Enterococcus faecalis | 0.12 | 1 | [10] |

Gram-Negative Bacteria

This compound's activity against Gram-negative bacteria is also significant, although MIC values can be higher compared to those for Gram-positive cocci.

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |

| Pseudomonas aeruginosa | 0.25 | 1-4 | At least 4-fold more potent than other tested fluoroquinolones.[7] |

| Enterobacter cloacae | 0.03 | Activity comparable to ciprofloxacin.[7] | |

| Klebsiella pneumoniae | >4 | Lower activity compared to some other Enterobacterales.[7] | |

| Haemophilus influenzae | ≤0.004 | [11] | |

| Moraxella catarrhalis | 0.008 | [11] | |

| Enterobacteriaceae (overall) | 0.12 | 4 | [10] |

Anaerobic Bacteria

This compound has demonstrated notable in vitro activity against a range of anaerobic bacteria.

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria

| Organism | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Notes |

| Bacteroides fragilis | 0.125 | Potent activity observed.[11] | |

| Gram-positive anaerobes | Lower MICs compared to many other antibiotics.[12] | ||

| Gram-negative anaerobes | [12] |

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and validated methodologies.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

1. Broth Microdilution Method (CLSI Guidelines):

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a saline or broth solution to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Drug Dilution: this compound and comparator agents are prepared in a two-fold serial dilution series in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, the broth is often supplemented with lysed horse blood.[1]

-

Incubation: Microtiter plates containing the bacterial inoculum and antimicrobial dilutions are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

MBC Determination: To determine the MBC, an aliquot (typically 10-100 µL) from each well showing no visible growth in the MIC test is subcultured onto an antibiotic-free agar plate. The plates are incubated for 18-24 hours. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[13]

2. Agar Dilution Method (for Anaerobes):

-

This method is frequently used for anaerobic bacteria and follows CLSI guidelines (M11).

-

Serial dilutions of the antimicrobial agents are incorporated into molten agar, which is then poured into petri dishes.

-

Standardized bacterial suspensions are inoculated onto the surface of the agar plates.

-

Plates are incubated under anaerobic conditions, and the MIC is read as the lowest drug concentration that prevents colony formation.[14]

Time-Kill Assays

Time-kill assays provide insights into the pharmacodynamics and bactericidal or bacteriostatic nature of an antimicrobial agent over time.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for MIC testing.

-

Experimental Setup: The bacterial suspension is added to flasks containing broth with various concentrations of this compound (e.g., 1x, 4x, 8x MIC). A growth control flask without the antibiotic is always included.

-

Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each flask, serially diluted, and plated onto antibiotic-free agar.

-

Data Analysis: After incubation, the number of viable colonies (CFU/mL) is determined for each time point and concentration. The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15][16][17]

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental workflows described above.

Caption: Workflow for MIC and MBC Determination.

Caption: Time-Kill Assay Experimental Workflow.

Conclusion

The in vitro data robustly support this compound's classification as a potent bactericidal agent against a wide range of clinically significant pathogens. Its efficacy against resistant phenotypes, particularly MRSA, and its enhanced activity in acidic environments highlight its potential as a valuable therapeutic option. The standardized methodologies outlined provide a framework for the continued evaluation and comparison of this compound's antimicrobial properties. This technical guide serves as a foundational resource for researchers and professionals engaged in the study and development of novel antimicrobial agents.

References

- 1. In Vitro Activity of this compound Tested against Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. In Vitro Activity of this compound against Contemporary Bacterial Pathogens from the United States and Europe, 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of this compound against highly levofloxacin-resistant invasive isolates of Streptococcus pneumoniae | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]

- 5. jmilabs.com [jmilabs.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Comparative in vitro activity of this compound and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 8. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Activity of this compound Tested against Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: Place in Therapy and Review of Microbiologic, Clinical and Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro activity of this compound against anaerobic bacteria compared with other antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. 2373. Evaluation of this compound Activity and Treatment Outcome for Phase 3 Acute Bacterial Skin and Skin Structure Infection Clinical Trial Anaerobic Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of in vitro interactions between this compound and other antimicrobials against multi-drug resistant Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activity of this compound and Comparator Fluoroquinolones against Multidrug-Resistant Pseudomonas aeruginosa in an In Vitro Cystic Fibrosis Sputum Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The in vitro activity of this compound and comparator agents against bacterial pathogens isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Delafloxacin: A Comparative Analysis of Oral and Intravenous Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the anionic fluoroquinolone delafloxacin, with a specific focus on comparing its oral and intravenous formulations. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Introduction

This compound is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its availability in both intravenous (IV) and oral formulations provides flexibility in clinical practice, allowing for a transition from parenteral to oral therapy.[2] Understanding the comparative pharmacokinetics and pharmacodynamics of these two routes of administration is crucial for optimizing dosing strategies and ensuring therapeutic efficacy.

Pharmacokinetics: Oral vs. Intravenous Administration

The pharmacokinetic profile of this compound has been well-characterized in healthy volunteers and patient populations.[3][4] The total systemic exposure to 300 mg IV and 450 mg oral this compound is comparable, supporting the switch between the two formulations.[4]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound (Oral vs. Intravenous)

| Parameter | 450 mg Oral | 300 mg Intravenous |

| Cmax (µg/mL) | 4.93 | 8.2 - 11.0 |

| Tmax (h) | 1.0 - 2.5[5] | 1.0 (end of 1-hour infusion)[5] |

| AUC0-∞ (µg·h/mL) | 25.8 | 22.6 - 23.6[6] |

| Bioavailability (%) | 58.8[7] | N/A |

| Half-life (h) | 4.2 - 8.5 | 3.7 |

| Protein Binding (%) | 84 | 84 |

| Volume of Distribution (L) | N/A | 30 - 48 |

Data compiled from multiple sources.[4][5][6][7][8]

Table 2: Excretion of this compound (Oral vs. Intravenous)

| Route of Excretion | 450 mg Oral | 300 mg Intravenous |

| Urine (%) | 50.2 | 64.5 |

| Feces (%) | 47.7 | 28.4 |

Data from a study on the disposition of this compound.[8]

Pharmacodynamics: Mechanism of Action and Antimicrobial Activity

This compound exhibits concentration-dependent bactericidal activity.[9] Its primary pharmacodynamic index is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[10]

Mechanism of Action

This compound's antibacterial effect is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][9] This dual-targeting mechanism disrupts DNA replication, leading to bacterial cell death.[7]

Antimicrobial Spectrum and Potency

This compound demonstrates potent activity against a wide range of pathogens, including many resistant strains.

Table 3: this compound MIC90 Values for Key Pathogens

| Pathogen | MIC90 (µg/mL) |

| Staphylococcus aureus (MRSA) | 0.25 |

| Streptococcus pneumoniae | 0.06 |

| Klebsiella pneumoniae | 2 |

| Pseudomonas aeruginosa | 4 |

| Enterococcus faecalis | 1 |

MIC90 values represent the concentration required to inhibit the growth of 90% of isolates. Data compiled from multiple surveillance studies.

The pharmacodynamic target for this compound, expressed as the fAUC/MIC ratio, has been determined in preclinical models to be associated with bactericidal activity.[11][12][13] For S. aureus, the fAUC/MIC target for a 1-log reduction in bacterial count is approximately 24.7.[10]

Experimental Protocols

The pharmacokinetic and pharmacodynamic data presented in this guide are derived from rigorously conducted clinical and preclinical studies.

Clinical Pharmacokinetic Study Design

A typical clinical trial comparing oral and intravenous this compound would follow a randomized, open-label, two-period crossover design in healthy adult volunteers.[4]

References

- 1. Development and validation of a novel UPLC-MS/MS method for quantification of this compound in plasma and aqueous humour for pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BAXDELA (this compound) | Mechanism of Action [baxdela.com]

- 3. Safety, Tolerability, and Pharmacokinetic Properties of Intravenous this compound After Single and Multiple Doses in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of this compound meglumine? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C18H12ClF3N4O4 | CID 487101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of intravenous this compound in healthy subjects: model-based dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Pharmacodynamic Target Determination for this compound against Klebsiella pneumoniae and Pseudomonas aeruginosa in the Neutropenic Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Pharmacodynamic Target Determination for this compound against Klebsiella pneumoniae and Pseudomonas aeruginosa in the Neutropenic Murine Pneumonia Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

Delafloxacin metabolism and excretion pathways in humans

An In-Depth Technical Guide to Delafloxacin Metabolism and Excretion in Humans

Executive Summary

This compound, a novel anionic fluoroquinolone, demonstrates a distinct metabolic and excretion profile characterized by limited metabolism and dual routes of elimination. The primary metabolic pathway is Phase II glucuronidation, with oxidative metabolism representing a negligible fraction. Excretion occurs through both renal and fecal pathways, with the relative contribution depending on the route of administration. This document provides a comprehensive overview of the metabolism and excretion of this compound in humans, summarizing quantitative data, detailing the experimental methodologies used for its characterization, and visualizing the core pathways.

Metabolism of this compound

The metabolism of this compound in humans is moderate, with a significant portion of the drug excreted unchanged. The principal metabolic transformation is glucuronidation, a Phase II conjugation reaction.

-

Primary Pathway: Glucuronidation: this compound is primarily metabolized via glucuronidation to form a direct glucuronide conjugate, which is the main circulating metabolite.[1][2][3] This process is mainly facilitated by the UGT1A1, UGT1A3, and UGT2B15 enzymes.[4] This glucuronide metabolite is eliminated exclusively in the urine.[1][3]

-

Minor Pathway: Oxidative Metabolism: Oxidative metabolism is a very minor route for this compound, accounting for approximately 1% or less of an administered dose.[4][5] This limited involvement of cytochrome P450 (CYP) enzymes suggests a low potential for drug-drug interactions related to this pathway.[5][6]

In plasma, the predominant circulating components are the unchanged parent drug and its glucuronide conjugate.[2][3] No other significant circulating metabolites have been identified.[4]

Caption: Primary metabolic pathways of this compound in humans.

Excretion of this compound

This compound is eliminated from the body through both renal and fecal excretion. The total recovery of an administered radioactive dose is high, averaging around 94%.[2][3] The balance between urinary and fecal excretion shifts depending on whether the drug is administered intravenously or orally.

-

Intravenous (IV) Administration: Following a single 300 mg IV dose of [14C]-delafloxacin, approximately 65-66% of the total radioactive dose is recovered in the urine, while about 28-29% is recovered in the feces.[1][2][3] The material excreted in urine consists of both unchanged this compound and its glucuronide metabolites.[7] Fecal excretion is comprised of the unchanged parent compound.[7][8]

-

Oral (PO) Administration: After a single oral dose of radiolabeled this compound, the excretion is more evenly split, with about 50% of the radioactivity excreted in the urine and 48% in the feces.[4][6][9]

Caption: Excretion pathways of this compound following IV and oral routes.

Quantitative Data Presentation

The quantitative aspects of this compound's metabolism and excretion are summarized in the tables below.

Table 1: Mass Balance and Excretion Routes of this compound

| Parameter | Intravenous Administration | Oral Administration | Source |

|---|---|---|---|

| Total Recovery (% of Dose) | 94.17% | Not directly reported in mass balance studies | [3] |

| Urinary Excretion (% of Dose) | 65.7% | 50% | [1][3][4] |

| Fecal Excretion (% of Dose) | 28.5% | 48% | [1][3][4] |

| Unchanged Drug in Urine (% of Recovered Dose) | 41.2% | Not specified | [1][10] |

| Glucuronide Metabolite in Urine (% of Recovered Dose) | 20.4% | Not specified | [1][10] |

| Unchanged Drug in Feces (% of Recovered Dose) | 28.5% | Not specified, but only unchanged drug found |[1][6] |

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | Intravenous (300 mg) | Oral (450 mg) | Source |

|---|---|---|---|

| Cmax (µg/mL) | 8.98 (single dose) | Not specified | [2][3] |

| AUC0-∞ (µg·h/mL) | 21.31 (single dose) | 22.7 (single dose) | [2][3][9] |

| T1/2 (Half-life, hours) | 2.35 - 3.7 (single dose) | 4.2 - 8.5 (multiple doses) | [1][5] |

| Vd (Volume of Distribution, L) | 30 - 48 | Not applicable | [4][8] |

| Plasma Protein Binding | ~84% | ~84% | [1][4][6] |

| Absolute Bioavailability | Not applicable | ~59% |[4] |

Experimental Protocols

The definitive data on this compound's metabolism and excretion were derived from a human mass balance study. The methodology for this pivotal experiment is outlined below.

Human Mass Balance Study Protocol

-

Study Design: An open-label, single-center, Phase I clinical trial.[1]

-

Subjects: Six healthy male volunteers.[1]

-

Drug Administration: A single intravenous dose of 300 mg this compound containing 100 µCi of [14C]-delafloxacin was administered as a 1-hour infusion.[2][3]

-

Sample Collection:

-

Analytical Methods:

-

Total Radioactivity Measurement: Total radioactivity in plasma, urine, and fecal homogenates was measured using liquid scintillation counting to determine the overall recovery of the administered dose.

-

Metabolite Profiling and Identification: Plasma and urine samples were analyzed using High-Performance Liquid Chromatography (HPLC) with radiochemical detection to separate this compound from its metabolites.[2] The structural identification of the parent drug and metabolites was accomplished using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]

-

Caption: Workflow for a human [14C] this compound mass balance study.

Conclusion

The disposition of this compound in humans is well-characterized. It undergoes limited Phase II metabolism, primarily forming a glucuronide conjugate, and is excreted as both unchanged drug and this metabolite. Elimination occurs via both renal and fecal routes, providing a balanced clearance mechanism. This profile, particularly the minimal involvement of the CYP450 enzyme system, indicates a low propensity for clinically significant metabolic drug-drug interactions, which is a favorable characteristic for an antimicrobial agent used in diverse patient populations.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Disposition, metabolism and mass balance of this compound in healthy human volunteers following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound: A Review in Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Place in Therapy and Review of Microbiologic, Clinical and Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Updated Review on Clinically-Relevant Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Pharmacology of this compound in Patients With Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Pharmacokinetics in Subjects With Varying Degrees of Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Baxdela (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and pharmacodynamics of intravenous this compound in healthy subjects: model-based dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

Delafloxacin for Bone and Joint Infections: A Preliminary Technical Review

Introduction

Treating bone and joint infections (BJIs), including osteomyelitis and prosthetic joint infections (PJIs), presents a significant clinical challenge due to the complex microbiology, the formation of biofilms, and the difficulty in achieving adequate antibiotic concentrations at the site of infection.[1] The emergence of multidrug-resistant (MDR) organisms, particularly methicillin-resistant Staphylococcus aureus (MRSA), further complicates therapeutic strategies.[1] Delafloxacin is a novel anionic fluoroquinolone with a broad spectrum of activity against Gram-positive (including MRSA) and Gram-negative bacteria.[2][3] Its unique chemical structure results in increased potency in acidic environments, a characteristic feature of infection sites, making it a promising candidate for the treatment of BJIs.[2][4][5] This technical guide provides an in-depth review of the preliminary in vitro and clinical data on the use of this compound for bone and joint infections.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA replication. It uniquely targets both DNA gyrase (topoisomerase II) and topoisomerase IV, the enzymes responsible for supercoiling and decatenating bacterial DNA. This dual-target activity is believed to contribute to its potent activity and potentially a lower propensity for resistance development compared to other fluoroquinolones.[6]

In Vitro Studies

The in vitro potency of this compound has been evaluated against a range of pathogens commonly isolated from bone and joint infections. These studies are crucial for establishing the potential utility of an antibiotic before extensive clinical trials.

Antimicrobial Susceptibility

A comparative study assessed the in vitro activity of this compound against 100 bacterial isolates from inpatients with osteomyelitis and acute bacterial skin and skin-structure infections (ABSSSI).[7][8] The results demonstrated that this compound had greater in vitro potency against Staphylococcus aureus and coagulase-negative staphylococci (CoNS) than levofloxacin and ciprofloxacin.[7][9] Specifically, this compound was at least 64 times more potent against S. aureus (MIC₅₀ ≤0.008 mg/L) and CoNS (MIC₅₀ 0.06 mg/L).[7][8] Against P. aeruginosa, this compound (MIC₅₀ 0.25 mg/L) was at least four times more potent than the other tested fluoroquinolones.[7][8]

Another large multicentre retrospective study focused on 538 S. epidermidis strains isolated from BJIs in France.[10][11] All ofloxacin-susceptible strains were also susceptible to this compound, exhibiting very low MICs (≤0.006mg/L).[11][12] For ofloxacin-resistant strains, the susceptibility to this compound depended on the applied breakpoint, highlighting the need for specific BJI breakpoints for S. epidermidis.[10][11]

Table 1: Comparative In Vitro Activity of this compound (MIC₅₀/₉₀ in mg/L)

| Organism (Number of Isolates) | This compound | Levofloxacin | Ciprofloxacin | Vancomycin |

|---|---|---|---|---|

| S. aureus (18) | ≤0.008 / 2 | >4 / >4 | >4 / >4 | 1 / 1 |

| Coagulase-Negative Staphylococci (24) | 0.06 / 1 | 4 / >4 | 4 / >4 | 2 / 2 |

| P. aeruginosa (16) | 0.25 / >4 | 1 / >4 | 1 / >4 | - |

| E. cloacae (12) | 0.03 / >4 | 0.06 / >4 | 0.03 / >4 | - |

Data sourced from a study on isolates from osteomyelitis and ABSSSI patients.[9][13]

Activity Against Biofilms

Biofilm formation is a critical factor in the pathogenesis of PJIs, rendering bacteria less susceptible to conventional antibiotics.[1] this compound has demonstrated potent activity against S. aureus biofilms.[6] In one study, this compound's performance at clinically achievable concentrations was comparable to daptomycin in reducing bacterial viability by over 50% and decreasing biofilm thickness for both MSSA and MRSA strains.[14] Another study highlighted that a combination of rifampicin and this compound significantly reduced biofilm biomass in some S. aureus isolates.[5] this compound's efficacy against biofilm-producing pathogens was reported to be between 71.4% and 85.7%.[7][8][9]

Pharmacokinetics and Bone Penetration

The pharmacokinetic (PK) profile of an antibiotic is a key determinant of its efficacy in treating deep-seated infections like osteomyelitis.

General Pharmacokinetics

This compound is available in both intravenous (300 mg) and oral (450 mg) formulations, which exhibit equivalent total drug exposure (AUC), allowing for a convenient switch in the route of administration.[15] The oral bioavailability is approximately 59%.[2][15] this compound exhibits concentration-dependent bactericidal activity, and it has a high plasma protein binding of about 84%.[4][15] The volume of distribution of 35 L suggests excellent distribution throughout the body's water.[15]

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | IV Formulation (300 mg) | Oral Formulation (450 mg) |

|---|---|---|

| Cₘₐₓ | Achieved at end of 1h infusion | Reached in 1 to 2.5 h |

| Oral Bioavailability | - | ~59% |

| Plasma Protein Binding | ~84% | ~84% |

| Half-life (t½) | ~10 hours | ~14 hours |

| Excretion | ~66% in urine, ~28% in feces | Not specified |

Data sourced from multiple pharmacokinetic studies.[2][15]

Bone Penetration

While specific studies on this compound's bone penetration are limited, fluoroquinolones as a class are known for their good penetration into bone tissue.[4][14] Studies on other fluoroquinolones like levofloxacin and moxifloxacin have shown that bone concentrations can exceed 50% of plasma concentrations, reaching levels higher than the MICs for relevant pathogens.[4][14] Given its favorable physicochemical properties, it is anticipated that this compound has similar or better bone penetration, though further dedicated studies are required to confirm this.[6]

Preliminary Clinical Evidence

Real-world clinical data on this compound for BJIs are currently limited to case series and reports. While not as robust as randomized controlled trials, this early evidence provides valuable insights into its potential clinical utility.

Case Series and Reports